7-Bromo-1-isobutylindolin-2-one
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Overview
Description
7-Bromo-1-isobutylindolin-2-one is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied for their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-isobutylindolin-2-one typically involves the bromination of 1-isobutylindolin-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-isobutylindolin-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form reduced indole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxidized indole compounds, and reduced indole derivatives, each with unique chemical and biological properties .
Scientific Research Applications
7-Bromo-1-isobutylindolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-1-isobutylindolin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and isobutyl group enhance its binding affinity to various biological receptors, leading to its bioactivity. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Isobutylindolin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Chloro-1-isobutylindolin-2-one:
Uniqueness
7-Bromo-1-isobutylindolin-2-one is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. The bromine atom enhances its potential as a versatile building block for synthesizing various bioactive compounds and materials .
Properties
Molecular Formula |
C12H14BrNO |
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Molecular Weight |
268.15 g/mol |
IUPAC Name |
7-bromo-1-(2-methylpropyl)-3H-indol-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)7-14-11(15)6-9-4-3-5-10(13)12(9)14/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
DUSIWIVTAGGBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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